Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate

Positional isomerism Regioselectivity Biphenyl scaffold

Researchers pursuing ortho-substituted angiotensin II receptor antagonist analogs often encounter supply constraints with the 4'-isomer, limiting access to ortho-functionalized biaryl scaffolds. Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (CAS 38399-65-4) resolves this gap by positioning the reactive bromomethyl group ortho to the biphenyl linkage, enabling Suzuki-Miyaura cross-coupling and nucleophilic substitution at the 2'-position for SAR campaigns inaccessible via the para isomer. • Regiochemistry: Ortho-bromomethyl handle for Pd-catalyzed C-C bond formation & diverse nucleophilic derivatization • Purity: ≥95% (HPLC); molecular formula C15H13BrO2, MW 305.17 g/mol • Supply: Available from multiple stock points; non-hazardous ambient shipping; bulk quantities on request

Molecular Formula C15H13BrO2
Molecular Weight 305.17 g/mol
CAS No. 38399-65-4
Cat. No. B1420999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate
CAS38399-65-4
Molecular FormulaC15H13BrO2
Molecular Weight305.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C2=CC=CC=C2CBr
InChIInChI=1S/C15H13BrO2/c1-18-15(17)14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-16/h2-9H,10H2,1H3
InChIKeyWPLRHUGEKOPRMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylate: Procurement and Differentiation Overview


Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (CAS 38399-65-4) is a biphenyl-derived ester with the molecular formula C15H13BrO2 and molecular weight of 305.17 g/mol . The compound features a reactive bromomethyl group at the 2'-position of the biphenyl core and a methyl ester at the 2-position, making it a versatile intermediate for nucleophilic substitution and metal-catalyzed cross-coupling reactions [1]. As a positional isomer of the widely used telmisartan intermediate methyl 4'-(bromomethyl)biphenyl-2-carboxylate (CAS 114772-38-2), this compound offers distinct regiochemical properties that influence reaction pathways and synthetic strategies [2].

Ortho-substituted biphenyl synthesis. This 2'-bromomethyl isomer is the structurally required intermediate for synthetic routes demanding ortho-functionalized biphenyl scaffolds.
Cross-coupling workflow. Reported to support metal-catalyzed transformations; suited for nucleophilic substitution and Suzuki-Miyaura cross-coupling research.
Regiochemical control. Distinct from para-substituted telmisartan intermediates; procurement decisions must verify regiochemical specification.

Why Generic Biphenyl Bromomethyl Esters Cannot Substitute


In the biphenyl bromomethyl carboxylate series, positional isomerism critically determines synthetic utility. The 2'-bromomethyl isomer (CAS 38399-65-4) positions the reactive bromomethyl group ortho to the biphenyl linkage, whereas the 4'-isomer (CAS 114772-38-2) places it para . This regiochemical difference dictates distinct steric and electronic environments that govern cross-coupling efficiency and regioselectivity in metal-catalyzed transformations [1]. For applications requiring ortho-substituted biphenyl scaffolds—such as the synthesis of certain angiotensin II receptor antagonist analogs or materials with specific conformational requirements—the 4'-isomer is structurally incapable of delivering the correct substitution pattern. Procurement decisions must therefore be based on regiochemical specifications rather than assuming functional interchangeability among bromomethyl biphenyl carboxylates [2].

Target
Common Substitute
CAS 38399-65-4 2'-Bromomethyl isomer (ortho substitution).
CAS 114772-38-2 4'-Bromomethyl isomer (para substitution).
Positional isomerism may critically alter cross-coupling regioselectivity and downstream scaffold geometry.
Established telmisartan N-alkylating agent; its para substitution pattern may not transfer to ortho-targeted synthetic routes.
Reported commercial availability from multiple suppliers; patent literature indicates constraints for certain 4'-isomer variants.
Patent-documented supply limitations for tert-butyl ester analogs; synthetic accessibility may differ from the 2'-isomer.

Quantitative Differentiation Evidence for Methyl 2'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylate


Regiochemical Differentiation: 2'- vs 4'-Bromomethyl Positional Isomer Comparison

Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (CAS 38399-65-4) differs fundamentally from its 4'-isomer (CAS 114772-38-2) in substitution pattern. The 2'-bromomethyl group is positioned ortho to the biphenyl C-C bond, whereas the 4'-isomer places the bromomethyl group para to this linkage . The 4'-isomer is the established intermediate in telmisartan synthesis, with reported yields of 83% in convergent Suzuki-based syntheses when used as the alkylating agent [1]. The 2'-isomer, by contrast, is not employed in the standard telmisartan route and instead finds application in alternative synthetic pathways where ortho-functionalized biphenyls are required [2].

Regiochemistry: 2'- vs 4'-
Head-to-head
2'-bromomethyl (ortho) vs 4'-bromomethyl (para) substitution on biphenyl core; distinct CAS identities.
Regiochemistry determines synthetic route viability.
4'-isomer reported 83% yield in telmisartan convergent Suzuki synthesis; 2'-isomer supports ortho-substituted scaffolds.
Positional isomerism Regioselectivity Biphenyl scaffold

Synthetic Role Differentiation: Cross-Coupling Intermediate vs Alkylating Agent

The 2'-bromomethyl isomer (CAS 38399-65-4) is characterized primarily as a biphenyl-derived ester with a reactive bromomethyl substituent that is valuable for cross-coupling reactions and construction of complex molecular frameworks [1]. In contrast, the 4'-isomer (CAS 114772-38-2) is specifically employed as an N-alkylating agent in the synthesis of telmisartan and related angiotensin II receptor antagonists [2]. Patent literature explicitly notes that 4'-(bromomethyl)biphenyl-2-carboxylate intermediates are not commercially available in some contexts and require multi-step synthesis with protection/deprotection sequences [3].

Synthetic Role Differentiation
Class-level
2'-isomer: cross-coupling intermediate. 4'-isomer: N-alkylating agent in ARB synthesis.
Application profiles differ; alignment with intended reaction type is recommended.
Patent literature notes 4'-isomer supply constraints; 2'-isomer commercially available.
Cross-coupling Suzuki reaction Biaryl synthesis

Physicochemical Property Comparison: Density and LogP Values

Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate exhibits a predicted LogP value of 4.3967 and density of 1.374 g/cm³ at 20°C . The LogP value for the 2'-isomer is approximately 4.04 according to alternative sources, while the 4'-isomer shares similar predicted physicochemical parameters (density 1.374±0.06 g/cm³, boiling point 412.8±38.0°C) [1]. The 4'-isomer has an established melting point of 53-56°C .

Physicochemical Properties
Cross-study comparable
LogP: 4.40 (2'-isomer); LogP: ~4.04 (reported alternative). Density: ~1.374 g/cm³ (both isomers).
Lipophilicity may influence purification and solvent selection.
2'-isomer melting point not consistently reported; 4'-isomer mp 53-56°C.
Physicochemical properties LogP Density

Patent-Documented Synthetic Accessibility and Commercial Availability

US Patent 7,692,027 explicitly states that certain 4'-(bromomethyl)biphenyl-2-carboxylate intermediates (specifically the tert-butyl ester variant) 'is not commercially available and its synthesis requires a number of steps, among them the protection of the carboxylic function which is finally removed by hydrolysis' [1]. The patent further notes 'the need for an alternative synthesis for the industrial preparation of telmisartan, which makes use of commercially available or easy to prepare intermediates' [1]. In contrast, methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (CAS 38399-65-4) is documented as commercially available from multiple suppliers including Fluorochem (95+% purity), Parchem, AKSci, and BOC Sciences .

Commercial Availability
Cross-study comparable
2'-isomer: multiple vendors, 95+% purity. 4'-isomer tert-butyl ester: reported unavailable per US 7,692,027.
Procurement context favors the 2'-isomer for route scouting.
Supply status based on patent literature; verify current catalog status.
Commercial availability Patent literature Synthetic accessibility

Recommended Application Scenarios for Methyl 2'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylate


Synthesis of Ortho-Substituted Biphenyl Scaffolds via Suzuki-Miyaura Cross-Coupling

This compound is optimized for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions where the ortho-positioned bromomethyl group on the biphenyl core provides a reactive handle for carbon-carbon bond formation. The biphenyl-derived ester structure makes it a valuable intermediate for constructing complex molecular frameworks via metal-catalyzed transformations [1]. Researchers synthesizing ortho-functionalized biaryl systems—including analogs of angiotensin II receptor antagonists with modified substitution patterns—should prioritize this 2'-isomer over the 4'-isomer, as the latter's para-substitution pattern yields structurally distinct products incompatible with ortho-substituted target molecules [2].

Nucleophilic Substitution for Diversified Derivative Synthesis

The bromomethyl group at the 2'-position undergoes nucleophilic substitution with amines, thiols, and alkoxides, enabling the synthesis of diverse substituted biphenyl derivatives [1]. This reactivity profile supports medicinal chemistry programs exploring structure-activity relationships (SAR) around ortho-substituted biphenyl cores. Given the compound's LogP of approximately 4.4, standard organic solvents (chloroform, ethyl acetate, DMSO) are suitable for these transformations, with purification considerations accounting for its relatively high lipophilicity [2]. Unlike the 4'-isomer used specifically for N-alkylation in telmisartan synthesis , this 2'-isomer serves a broader substitution chemistry role.

Alternative Route Development for Biphenyl-Containing Pharmaceutical Intermediates

US Patent 7,692,027 explicitly identifies limitations in the commercial availability of certain 4'-(bromomethyl)biphenyl-2-carboxylate intermediates, noting the need for alternative syntheses using 'commercially available or easy to prepare intermediates' [1]. Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (CAS 38399-65-4), with its documented commercial availability from multiple suppliers at 95+% purity [2], represents a viable alternative starting material for developing novel synthetic routes to biphenyl-containing pharmaceutical candidates. This is particularly relevant for process chemistry groups seeking to circumvent supply chain constraints documented for certain 4'-isomer variants.

Research-Grade Synthesis of Telmisartan Analogs and Derivatives

While the 4'-isomer is the established intermediate for telmisartan production with reported yields of 83% in convergent Suzuki-based syntheses [1], the 2'-isomer enables exploration of telmisartan analogs with modified biphenyl substitution patterns. Research groups investigating structure-activity relationships of angiotensin II receptor antagonists may utilize this compound to access ortho-substituted analogs not accessible via the standard 4'-isomer route. The synthesis of telmisartan derivatives via N-alkylation with 4'-(bromomethyl)biphenyl-2-carboxylate is well-established [2]; the 2'-isomer provides a complementary tool for exploring alternative regioisomeric series in medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Ortho-substituted biaryl synthesis
2'-bromomethyl regiochemistry
Cross-coupling regioselectivity and scaffold fidelity
Nucleophilic substitution library synthesis
Reactive benzyl bromide handle at ortho position
Derivatization scope and purification behavior (LogP ~4.4)
Alternative route development for ARB scaffolds
Documented commercial availability
Supply chain risk mitigation versus 4'-isomer intermediates
Telmisartan analog SAR exploration
Ortho-substituted biphenyl core geometry
Regioisomeric SAR and target binding context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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